5-bromo-6-ethylpyridin-2-ol
Description
5-Bromo-6-ethylpyridin-2-ol is a substituted pyridine derivative featuring a hydroxyl group at the 2-position, a bromine atom at the 5-position, and an ethyl group at the 6-position of the pyridine ring. For example, 5-bromo-4,6-dimethylpyridin-2-ol (CAS 89694-55-3) shares similarities in bromine substitution and hydroxyl positioning, with a molecular formula of C₇H₈BrNO and a molecular weight of 202.05 g/mol . The ethyl group in this compound likely increases steric bulk and lipophilicity compared to methyl-substituted analogs, influencing solubility and reactivity.
Properties
CAS No. |
1934406-08-2 |
|---|---|
Molecular Formula |
C7H8BrNO |
Molecular Weight |
202 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-ethylpyridin-2-ol typically involves the bromination of 6-ethylpyridin-2-ol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the reaction mixture for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-ethylpyridin-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Oxidation Reactions: Potassium permanganate in water, chromium trioxide in acetic acid.
Reduction Reactions: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Major Products Formed
Substitution Reactions: Formation of 5-methoxy-6-ethylpyridin-2-ol.
Oxidation Reactions: Formation of 5-bromo-6-ethylpyridin-2-one.
Reduction Reactions: Formation of 5-bromo-6-ethylpyridin-2-amine.
Scientific Research Applications
5-bromo-6-ethylpyridin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 5-bromo-6-ethylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
Physicochemical Properties
- Lipophilicity : The ethyl group in this compound likely increases logP compared to methyl analogs, enhancing membrane permeability but reducing aqueous solubility.
- Acidity : The hydroxyl group at the 2-position (pyridin-2-ol) is more acidic than 3- or 4-substituted analogs due to resonance stabilization of the deprotonated form.
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